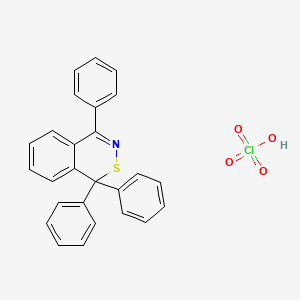![molecular formula C11H15NO B14404978 N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine CAS No. 87558-98-3](/img/structure/B14404978.png)
N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine is an organic compound with the molecular formula C11H15NO It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2,4,5-trimethylphenyl group through an ethylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine typically involves the reaction of 2,4,5-trimethylacetophenone with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,4,5-Trimethylacetophenone} + \text{Hydroxylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or other nucleophilic species can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,4,6-Trimethylphenyl)ethylidene]hydroxylamine
- 2,4,5-Trimethylacetophenone
- 2,4,5-Trimethylphenylhydrazine
Uniqueness
N-[1-(2,4,5-Trimethylphenyl)ethylidene]hydroxylamine is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity
Properties
CAS No. |
87558-98-3 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-[1-(2,4,5-trimethylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO/c1-7-5-9(3)11(6-8(7)2)10(4)12-13/h5-6,13H,1-4H3 |
InChI Key |
XNEUEYPCIKCEPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=NO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14404900.png)
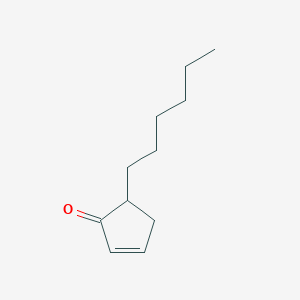
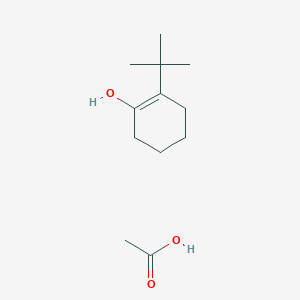
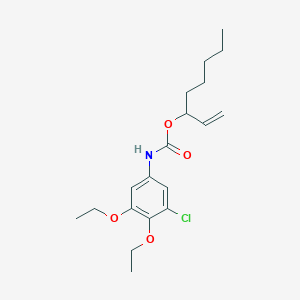
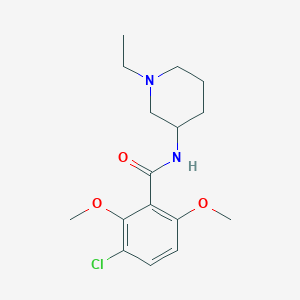
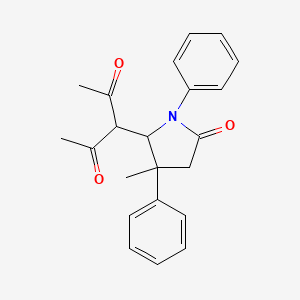
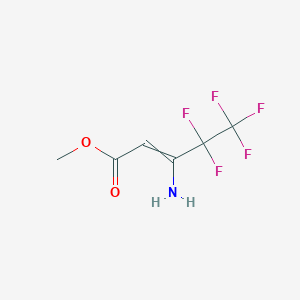
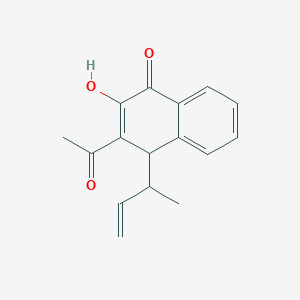
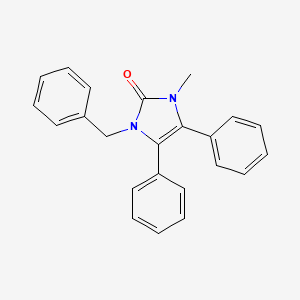

![[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine](/img/structure/B14404957.png)
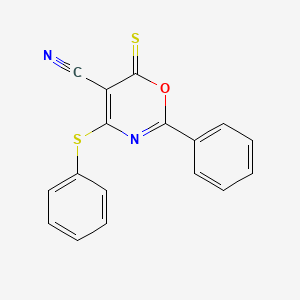
![N-[4-(Dimethylamino)phenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14404962.png)
